Regioisomeric Identity: 3-Pyridinyl vs. 4-Pyridinyl Differentiation by Mass Spectrometry
The target compound's 3-pyridinyl regioisomeric identity is unambiguously confirmed by a GC-MS spectrum in SpectraBase (Compound ID: 5ieiIQ2bc7p), which provides a unique fragmentation pattern distinct from the 4-pyridinyl isomer (CAS 890093-95-5) [1]. The 4-pyridinyl isomer is cataloged separately under a different CAS number and SpectraBase entry, with molecular formula matched but MS fragmentation differing . Procurement of the incorrect regioisomer, even at identical purity levels (≥97%), introduces an uncontrolled variable in any biological assay, as the position of the pyridine nitrogen directly influences target-ligand hydrogen bonding and π-stacking interactions [2].
| Evidence Dimension | Regioisomeric identity (3-pyridinyl vs. 4-pyridinyl) |
|---|---|
| Target Compound Data | CAS 890093-97-7; GC-MS spectrum available (SpectraBase ID: 5ieiIQ2bc7p); MW 229.20 |
| Comparator Or Baseline | 4-pyridinyl regioisomer (CAS 890093-95-5); distinct GC-MS spectrum; MW 229.20 |
| Quantified Difference | Different CAS number; distinct MS fragmentation pattern; identical molecular weight but different connectivity |
| Conditions | GC-MS analysis under standard electron ionization conditions (SpectraBase database entry) |
Why This Matters
For any biological or chemical study, regioisomeric purity is a non-negotiable prerequisite; the 3-pyridinyl isomer cannot be substituted with the 4-pyridinyl variant without invalidating published structure-activity relationships and reproducibility.
- [1] SpectraBase. 1,2,5-Oxadiazol-3-amine, 4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]-. Compound ID: 5ieiIQ2bc7p. View Source
- [2] Bhutani, R.; Pathak, D.; Kapoor, G.; Kant, R. Furazans in Medicinal Chemistry. J. Med. Chem. 2021, 64 (3), 1283–1343. View Source
